(S)-(+)-1-Aminoethylphosphonic acid

Catalog No.
S601249
CAS No.
66068-76-6
M.F
C2H8NO3P
M. Wt
125.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Aminoethylphosphonic acid

CAS Number

66068-76-6

Product Name

(S)-(+)-1-Aminoethylphosphonic acid

IUPAC Name

[(1S)-1-aminoethyl]phosphonic acid

Molecular Formula

C2H8NO3P

Molecular Weight

125.06 g/mol

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m0/s1

InChI Key

UIQSKEDQPSEGAU-REOHCLBHSA-N

SMILES

CC(N)P(=O)(O)O

Canonical SMILES

CC(N)P(=O)(O)O

Isomeric SMILES

C[C@@H](N)P(=O)(O)O

The exact mass of the compound (s)-1-Aminoethylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-Aminoethylphosphonic acid (CAS 66068-76-6), commonly referred to as D-Ala-P, is a structural phosphonate analog of D-alanine where the carboxylate group is replaced by a phosphonic acid moiety [1]. In procurement and biochemical research, it is highly valued as a stereospecific inhibitor of D-alanine:D-alanine ligase (Ddl) and as an essential chiral precursor for synthesizing transition-state analogs targeting vancomycin resistance enzymes, such as VanA and VanX [2]. Unlike its enantiomer, which targets different upstream stages of peptidoglycan biosynthesis, the (S)-configuration strictly mimics D-alanine, ensuring the precise spatial alignment required for binding to D-amino acid-specific active sites. This stereochemical purity is critical for reproducible assay development, structural biology studies, and the synthesis of advanced phosphonopeptide antibiotics [1].

Generic substitution with racemic 1-aminoethylphosphonic acid or the (R)-enantiomer (L-Ala-P, CAS 60687-36-7) fundamentally alters the biochemical target and invalidates experimental models[1]. While the (R)-enantiomer is a potent, time-dependent inhibitor of alanine racemase (blocking the conversion of L-alanine to D-alanine), the (S)-enantiomer (D-Ala-P) bypasses the racemase entirely and specifically targets the downstream D-alanine:D-alanine ligase (Ddl) and VanX D,D-dipeptidases [2]. Using the racemic mixture introduces competing inhibitory pathways, confounding kinetic assays and causing off-target toxicity in bacterial cell wall models. Furthermore, for the synthesis of VanX inhibitors, the (S)-enantiomer is strictly required to match the spatial orientation of the natural D-Ala-D-Ala substrate; substituting it with the (R)-form results in a complete loss of binding affinity due to severe steric clashes in the enzyme active site [3].

Target Enzyme Specificity: D-Ala:D-Ala Ligase vs. Alanine Racemase

The stereochemistry of 1-aminoethylphosphonic acid dictates its primary enzymatic target in bacterial cell wall biosynthesis. Quantitative kinetic assays demonstrate that the (S)-enantiomer (D-Ala-P) is a targeted inhibitor of D-alanine:D-alanine ligase (Ddl) with a Ki of 0.5 mM and an onset rate (kon) of 27 M-1 s-1 [1]. In stark contrast, the (R)-enantiomer (L-Ala-P) exhibits negligible activity against the ligase but acts as a potent competitive and time-dependent inhibitor of alanine racemase (Ki = 30 µM) [2].

Evidence DimensionEnzyme Inhibition Specificity (Ki)
Target Compound Data(S)-enantiomer: Ki = 0.5 mM for D-Ala:D-Ala ligase
Comparator Or Baseline(R)-enantiomer: Ki = 30 µM for Alanine Racemase (inactive against ligase)
Quantified DifferenceComplete target divergence based on chirality
ConditionsIn vitro kinetic assays using purified bacterial enzymes (e.g., S. typhimurium Ddl and E. coli racemase)

Procuring the exact (S)-enantiomer is mandatory for isolating ligase-specific inhibition without confounding upstream alanine racemase pathways.

Precursor Suitability for VanX Dipeptidase Inhibitor Synthesis

(S)-(+)-1-Aminoethylphosphonic acid is an essential chiral building block for synthesizing dipeptide phosphonates that combat vancomycin resistance. When used to synthesize the transition-state analog D-Ala(P)-D-Phe, the resulting compound exhibits slow-binding, high-affinity inhibition of the VanX D,D-dipeptidase with a Kd of 1.96 µM and an association rate (kon) of 1.18 × 10^3 M-1 s-1 [1]. Synthesizing the equivalent D-Ala(P)-D-Ala yields a Kd of 16.5 µM [1]. Utilizing the (R)-enantiomer to form L-Ala(P)-dipeptides fails to mimic the natural D-Ala-D-Ala substrate, preventing the critical face-to-face offset stacked orientation required for VanX active site binding[1].

Evidence DimensionBinding Affinity (Kd) of Synthesized Dipeptide Inhibitors
Target Compound DataD-Ala(P)-D-Phe (derived from S-enantiomer): Kd = 1.96 µM for VanX
Comparator Or BaselineL-Ala(P)-derived analogs (derived from R-enantiomer): Fails to bind due to stereochemical mismatch
Quantified DifferenceHigh-affinity binding (1.96 µM) vs. structural incompatibility
ConditionsSurface plasmon resonance (SPR) binding assays with purified VanX

For medicinal chemistry and drug discovery targeting vancomycin resistance, the (S)-enantiomer is the only viable starting material for active D-Ala-D-Ala mimics.

Cellular Pool Dynamics and Pathway Accumulation

The choice of enantiomer directly dictates the accumulation of intracellular peptidoglycan precursors. Administration of the (R)-enantiomer (L-Ala-P) rapidly depletes the intracellular D-alanine pool by inhibiting alanine racemase [1]. Conversely, the (S)-enantiomer (D-Ala-P) does not deplete D-alanine but instead blocks its incorporation into D-Ala-D-Ala dipeptides, leading to a distinct metabolite accumulation profile [1].

Evidence DimensionIntracellular Precursor Accumulation
Target Compound Data(S)-enantiomer: Blocks dipeptide ligation, preserving D-Ala pools
Comparator Or Baseline(R)-enantiomer: Depletes intracellular D-Ala pools via racemase inhibition
Quantified DifferenceDistinct points of pathway arrest in peptidoglycan synthesis
ConditionsIn vivo metabolite tracking in bacterial cultures

Researchers conducting phenotypic screening or metabolomic profiling must procure the (S)-enantiomer to specifically study ligase-dependent pathway arrest.

Development of Vancomycin Resistance (VanA/VanX) Inhibitors

As a direct structural analog of D-alanine, the (S)-enantiomer is the primary starting material for synthesizing phosphonopeptides (e.g., D-Ala(P)-D-Phe) that inhibit VanX and VanA enzymes [1]. It is a critical building block for drug discovery programs focused on overcoming vancomycin-resistant Enterococcus (VRE) and Staphylococcus aureus (VRSA).

Mechanistic Studies of D-Ala:D-Ala Ligases

Due to its specific Ki of 0.5 mM against D-alanine:D-alanine ligase, (S)-(+)-1-Aminoethylphosphonic acid is used as a standard biochemical probe to isolate ligase activity in vitro [2]. It is required over racemic mixtures to avoid confounding inhibition of alanine racemase in complex cell lysate assays.

Structural Biology of D-Amino Acid Binding Proteins

The compound is utilized as a stable, non-hydrolyzable transition-state mimic in X-ray crystallography and NMR studies of enzymes that process D-alanine [2]. Its stereochemical purity ensures uniform ligand binding in the active site, which is essential for achieving high-resolution structural data without the disorder introduced by racemic ligands.

XLogP3

-4.3

UNII

YV7Y1B14AP

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-aminoethylphosphonic acid

Dates

Last modified: 08-15-2023

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